2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a unique structure combining a pyridazine ring, a piperazine ring, and a pyridopyrimidinone moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of specific bonds within the molecule, forming smaller fragments.
Scientific Research Applications
2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level, including enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
This detailed article provides a comprehensive overview of 2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19-13-17(20-16-6-1-2-7-25(16)19)23-8-10-24(11-9-23)18-12-14-4-3-5-15(14)21-22-18/h1-2,6-7,12-13H,3-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBOXOWUUCWURG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)C4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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